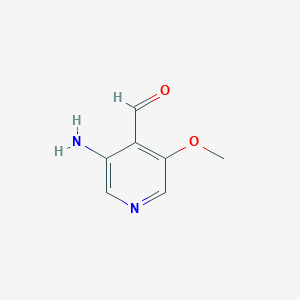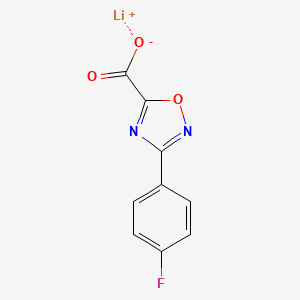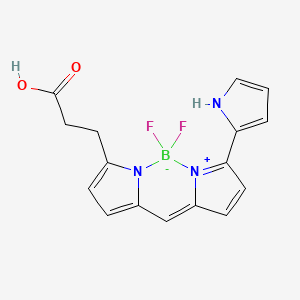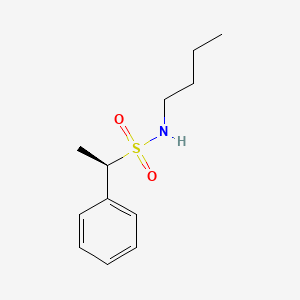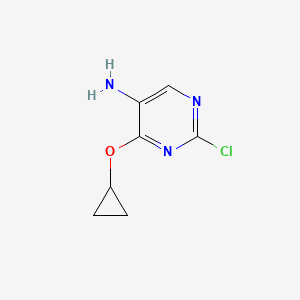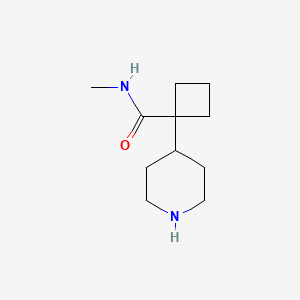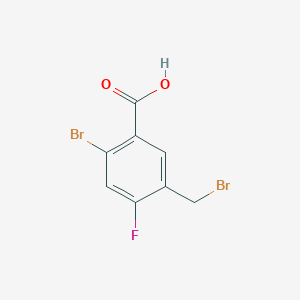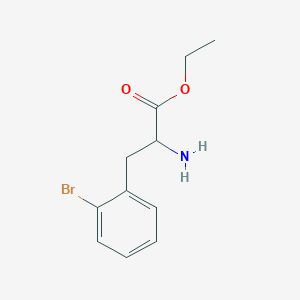
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is an organic compound that features a tetrahydropyran ring, a bromomethyl group, and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran typically involves the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with 1-(hydroxymethyl)cyclopentane under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to convert other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Wissenschaftliche Forschungsanwendungen
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: A simpler compound with similar reactivity but lacking the cyclopentyl group.
Tetrahydropyran: The parent compound, which is a six-membered ring containing one oxygen atom.
Cyclopentylmethyl bromide: Contains a cyclopentyl group and a bromomethyl group but lacks the tetrahydropyran ring.
Uniqueness
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is unique due to the combination of the tetrahydropyran ring, bromomethyl group, and cyclopentyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research .
Eigenschaften
Molekularformel |
C12H21BrO2 |
|---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
2-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-10-12(6-2-3-7-12)15-9-11-5-1-4-8-14-11/h11H,1-10H2 |
InChI-Schlüssel |
FMTISYDAFIABTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)COC2(CCCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


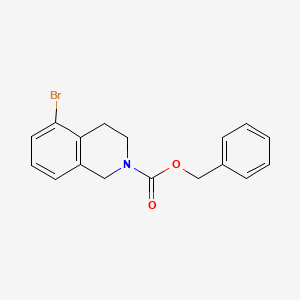
![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)

